

# An In-depth Technical Guide to 3-Hydroxyphthalic Anhydride: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 3-Hydroxyphthalic anhydride

Cat. No.: B1194372

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## Abstract

**3-Hydroxyphthalic anhydride** is a versatile chemical intermediate with significant applications in the synthesis of polymers, dyes, and notably, as a protein-modifying agent in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in inhibiting viral entry, a critical aspect for drug development professionals. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using Graphviz diagrams.

## Physical Properties

**3-Hydroxyphthalic anhydride** is a stable, off-white to yellow solid under standard conditions. A summary of its key physical and thermochemical properties is provided in the tables below.

## General Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>4</sub> O <sub>4</sub>	[1][2]
Molecular Weight	164.12 g/mol	[1][2]
Appearance	Off-white to yellow solid	[1]
Melting Point	199-202 °C	[2]
Boiling Point	Decomposes before boiling at atmospheric pressure.	
Solubility	Soluble in DMSO (100 mg/mL), acetone. Sparingly soluble in water. Generally more soluble in polar organic solvents.	[1]
CAS Number	37418-88-5	[1][2]

## Thermochemical Properties

The thermochemical properties of **3-hydroxyphthalic anhydride** have been determined using various calorimetric and analytical techniques.[3]

Property	Value	Experimental Method	Reference
Standard Molar Enthalpy of Formation (solid, 298.15 K)	-	Combustion Calorimetry	[3]
Enthalpy of Fusion	-	Differential Scanning Calorimetry (DSC)	[3]
Enthalpy of Sublimation (298.15 K)	-	Knudsen Effusion & TGA	[3]
Enthalpy of Vaporization (298.15 K)	-	Thermogravimetric Analysis (TGA)	[3]
Molar Heat Capacity (solid)	-	Differential Scanning Calorimetry (DSC)	[3]

Note: Specific numerical values for thermochemical properties were not available in the cited literature but the methods for their determination are well-established.

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **3-hydroxyphthalic anhydride**.

### <sup>1</sup>H NMR Spectroscopy

A proton NMR spectrum of **3-hydroxyphthalic anhydride** would be expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing anhydride group and the electron-donating hydroxyl group.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-11	Singlet (broad)	1H	-OH
~7.8-8.0	Multiplet	1H	Aromatic H
~7.5-7.7	Multiplet	1H	Aromatic H
~7.2-7.4	Multiplet	1H	Aromatic H

Note: This is a predicted spectrum based on the structure. Actual chemical shifts can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons attached to the hydroxyl and anhydride groups, and the other aromatic carbons.

Chemical Shift ( $\delta$ , ppm)	Assignment
~160-165	C=O (anhydride)
~155-160	C-OH
~115-140	Aromatic C

Note: This is a predicted spectrum based on the structure. Actual chemical shifts can vary.

## FT-IR Spectroscopy

The infrared spectrum is characterized by the strong absorptions of the anhydride carbonyl groups and the hydroxyl group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Broad, Medium	O-H stretch
~1850	Strong	C=O stretch (anhydride, symmetric)
~1770	Strong	C=O stretch (anhydride, asymmetric)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (anhydride)

## Mass Spectrometry

Electron ionization mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
164	Molecular ion [M] <sup>+</sup>
147	[M - OH] <sup>+</sup>
120	[M - CO <sub>2</sub> ] <sup>+</sup> or [M - C <sub>2</sub> O <sub>2</sub> ]
92	[M - CO <sub>2</sub> - CO] <sup>+</sup>

## Chemical Properties and Experimental Protocols

**3-Hydroxyphthalic anhydride** exhibits reactivity typical of cyclic anhydrides, readily undergoing nucleophilic acyl substitution reactions.

### Synthesis of 3-Hydroxyphthalic Anhydride

A common method for the synthesis of **3-hydroxyphthalic anhydride** is the dehydration of 3-hydroxyphthalic acid. A procedure adapted from related syntheses is provided below.<sup>[4]</sup>

Protocol: Dehydration of 3-Hydroxyphthalic Acid

- In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3-hydroxyphthalic acid in an excess of acetic anhydride (e.g., 2-3 equivalents).
- Heat the mixture to a gentle reflux. The solid should gradually dissolve.
- Continue heating for an additional 10-15 minutes after all the solid has dissolved to ensure the reaction goes to completion.
- Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold, dry ether to remove residual acetic acid and acetic anhydride.
- Dry the product under vacuum to obtain **3-hydroxyphthalic anhydride**.



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Synthesis of **3-Hydroxyphthalic Anhydride**.

## Esterification

**3-Hydroxyphthalic anhydride** reacts with alcohols to form monoesters of 3-hydroxyphthalic acid.<sup>[5][6]</sup>

Protocol: Reaction with Ethanol

- Dissolve **3-hydroxyphthalic anhydride** in an excess of anhydrous ethanol in a round-bottom flask.
- The reaction can be performed at room temperature with stirring, or gently heated to increase the rate. A catalytic amount of a non-nucleophilic base like pyridine can be added.
- Monitor the reaction by thin-layer chromatography (TLC).

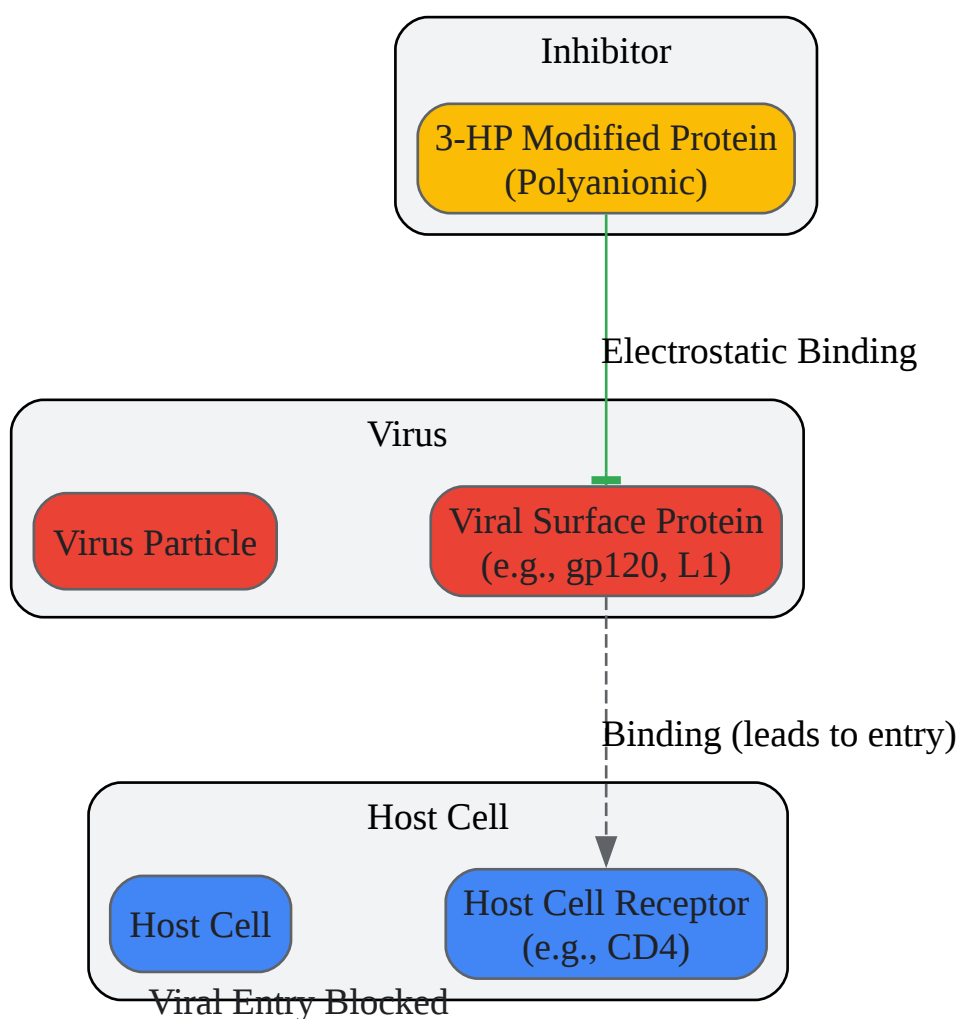
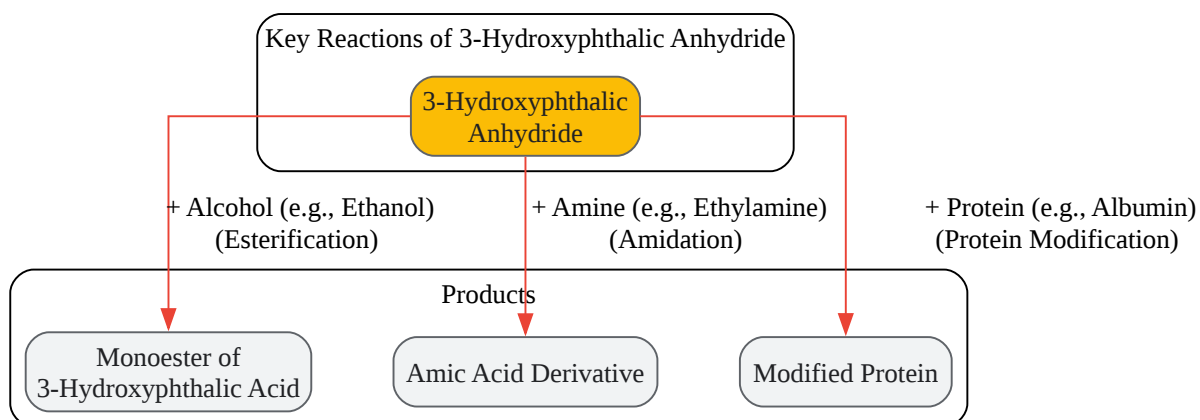
- Once the reaction is complete, remove the excess ethanol under reduced pressure.
- The resulting monoester can be purified by recrystallization or chromatography.

## Amidation

Reaction with primary or secondary amines yields the corresponding amic acid.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Protocol: Reaction with Ethylamine

- Dissolve **3-hydroxyphthalic anhydride** in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of ethylamine (2 equivalents) in the same solvent to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir for several hours.
- The resulting amic acid may precipitate from the solution or can be isolated by removing the solvent. The product can be purified by washing or recrystallization.



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